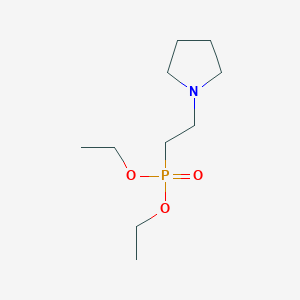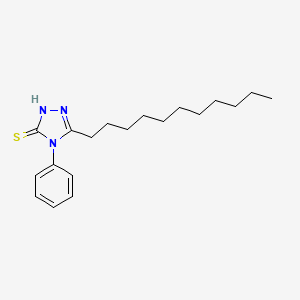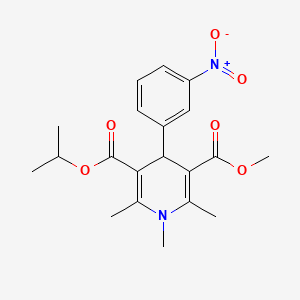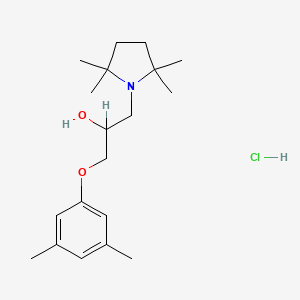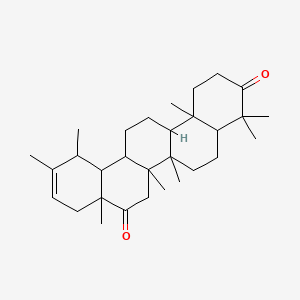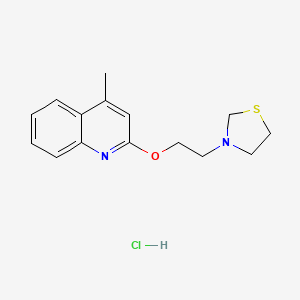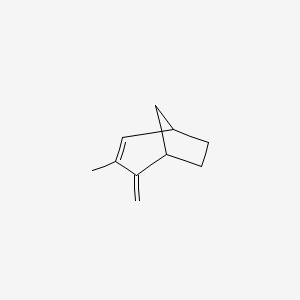![molecular formula C15H26N2O2Si B14670552 1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one) CAS No. 37843-04-2](/img/structure/B14670552.png)
1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) typically involves the reaction of azepan-2-one derivatives with ethenyl(methyl)silane under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the silicon-nitrogen bond. The reaction conditions usually include moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-2-one moiety is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to moderate heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, alcohols; conditionsorganic solvents, catalysts such as acids or bases, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted azepan-2-one derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The silicon-nitrogen bond in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can modulate cellular processes, such as signal transduction and gene expression, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Ethyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with an ethyl group instead of an ethenyl group.
1,1’-[Methyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
37843-04-2 |
|---|---|
Fórmula molecular |
C15H26N2O2Si |
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
1-[ethenyl-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one |
InChI |
InChI=1S/C15H26N2O2Si/c1-3-20(2,16-12-8-4-6-10-14(16)18)17-13-9-5-7-11-15(17)19/h3H,1,4-13H2,2H3 |
Clave InChI |
BZGAYWZALKJABC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C=C)(N1CCCCCC1=O)N2CCCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


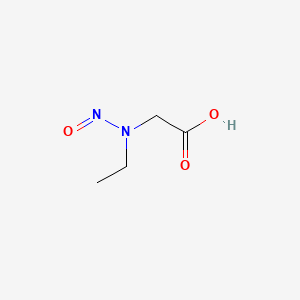
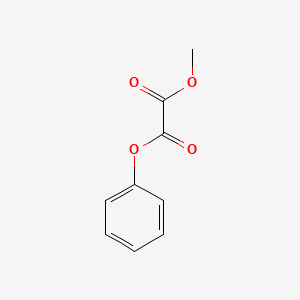
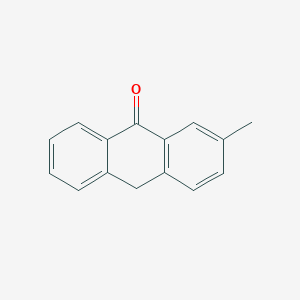
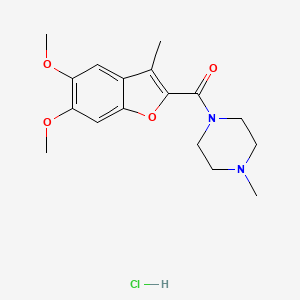
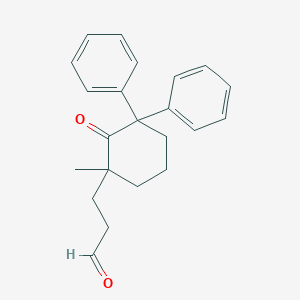
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
